N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-4-6-16(7-5-14)21-22-15(2)12-20(24-21)27-13-19(25)23-17-8-10-18(26-3)11-9-17/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIRRPDFCADRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable leaving group on the pyrimidine core.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction, where an acyl chloride reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine, which may further react to form other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the acetamide moiety may produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide exhibit promising anticancer properties. A study on Mannich bases, a class of compounds related to this structure, highlighted their ability to inhibit cancer cell proliferation. For instance, certain Mannich bases demonstrated cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil against various cancer cell lines, including those from colon and breast cancers .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Compounds with a similar framework have shown anti-inflammatory effects in various studies. The ability of such compounds to modulate inflammatory pathways could lead to their application in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which is crucial for managing chronic inflammation .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their differences:
Key Observations :
- Piperidinyl or pyrrolidinyl substitutions on pyrimidine (vs. 4-methylphenyl in the target compound) may enhance solubility but reduce aromatic stacking interactions .
- Pharmacological Trends : Compounds with morpholinyl or piperazinyl linkers (e.g., ) show enhanced receptor affinity due to hydrogen-bonding capabilities, whereas simpler analogs like the target compound may prioritize metabolic stability .
Pharmacological Activity Comparison
Anti-Cancer Activity
- Analogues with Quinazoline Sulfonyl Groups : Compounds such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) exhibit IC₅₀ values <10 μM against HCT-116, MCF-7, and PC-3 cell lines. The pyrimidine core in the target compound may offer similar DNA intercalation or kinase inhibition mechanisms but requires empirical validation .
- PROTAC Derivatives: highlights PROTACs (e.g., compound 4) with pyrimidine-acetamide backbones showing proteasome-mediated degradation of target proteins.
Antimicrobial Activity
- Thiazolidinone-Linked Acetamides: Derivatives like 2-{[3-cyano-6-(2-naphthyl)pyridin-2-yl]oxy}-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide (7a) show broad-spectrum antimicrobial activity. The target compound’s pyrimidine-oxygen bridge may reduce microbial membrane penetration compared to naphthyl or thiazolidinone groups .
Physicochemical Data
Insights : The 4-methoxyphenyl group improves solubility compared to fluorophenyl analogs but may reduce membrane permeability relative to methylphenyl derivatives .
Biological Activity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, also known as C200-8838, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.41 g/mol. The compound features a methoxy group, which is known to enhance lipophilicity and biological activity. Below is a table summarizing its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 365.41 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc1-c1nc(C)cc(OCC(Nc(cc2)ccc2OC)=O)n1 |
| InChI Key | MDL Number (MFCD) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the pyrimidine moiety suggests potential inhibitory effects on kinases and other enzymes critical for cell signaling.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrimidine rings have shown promising results against various cancer cell lines, including:
- HT29 (human colorectal adenocarcinoma)
- MCF7 (human breast cancer)
In vitro studies have reported IC50 values in the micromolar range for related compounds, suggesting that modifications to the phenyl and pyrimidine groups can enhance cytotoxicity .
Anti-inflammatory Potential
Research has highlighted the role of P2Y receptors in mediating inflammatory responses. Compounds that activate or inhibit these receptors can potentially reduce inflammation. This compound may exhibit similar properties due to its structural features that allow interaction with P2Y14 receptors .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of pyrimidine-based compounds against HT29 cells, revealing that modifications at specific positions on the phenyl rings significantly increased anticancer activity. The study reported an IC50 value of approximately 5 µM for one derivative, indicating strong potential for further development .
- Inflammation Model : In an animal model of inflammation, a structurally similar compound demonstrated a reduction in edema by 50% compared to control groups when administered at a dosage of 10 mg/kg. This suggests that this compound could be explored for anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to form intermediate pyrimidine derivatives, followed by condensation with acetamide precursors. Key steps include:
- Substitution : Reacting halogenated pyrimidine intermediates with methoxyphenyl derivatives in the presence of bases like K₂CO₃ .
- Condensation : Using coupling agents (e.g., DCC or EDC) to link the pyrimidine core to the acetamide moiety under anhydrous conditions .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) to improve yields .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm methoxy (δ ~3.8 ppm), pyrimidine protons (δ ~6.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What are the critical steps in purifying this compound post-synthesis to ensure high purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate byproducts .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystalline forms .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for final purity assessment (>95%) .
Q. What are the common sources of impurities during synthesis, and how can they be identified and mitigated?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., residual pyrimidine or acetamide precursors) detected via TLC or HPLC .
- Mitigation : Use excess reagents for condensation steps, followed by aqueous workup to remove unreacted amines or acids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities affecting activity .
- Assay Standardization : Compare protocols (e.g., enzyme concentrations, incubation times) across studies; use positive controls (e.g., known inhibitors) to calibrate assays .
- Structural Analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy groups) to isolate bioactive moieties .
Q. What strategies are employed to determine the mechanism of action of this compound in enzymatic assays?
- Methodological Answer :
- Enzyme Inhibition Kinetics : Perform Michaelis-Menten assays to assess competitive/non-competitive inhibition .
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the compound and active sites (e.g., pyrimidine binding to ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can the structure-activity relationship (SAR) be systematically studied for this compound to identify key functional groups?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → halogen) and test bioactivity .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity trends .
- Crystallography : Solve X-ray structures of compound-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with pyrimidine N atoms) .
Q. What experimental approaches are used to assess the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- CYP450 Inhibition : Screen against human liver microsomes .
- In Vivo Studies :
- Plasma Half-Life : Administer to rodents and collect serial blood samples for LC-MS analysis .
- Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
